2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid
Description
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid (CAS: 902837-14-3) is a fluorinated phenylacetic acid derivative with the molecular formula C₁₅H₁₃FO₃ and a molecular weight of 260.27 g/mol. Its structure features a phenylacetic acid backbone substituted at the 3-position with a 2-fluorobenzyloxy group.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-14-7-2-1-5-12(14)10-19-13-6-3-4-11(8-13)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWQQAMRWCPAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474993 | |
| Record name | 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-14-3 | |
| Record name | 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 2-fluorobenzyl alcohol with 3-hydroxyphenylacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Key Research Findings and Data Table
Table 1: Comparative Properties of Selected Compounds
*Melting point inferred from structurally similar compounds in .
Biological Activity
2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C16H16F O3
- Molecular Weight: 273.29 g/mol
- IUPAC Name: this compound
The presence of the fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of certain enzymes, thus blocking their activity. This is particularly relevant in studies involving anti-inflammatory and analgesic properties.
- Receptor Binding: Its structural similarity to known biologically active molecules allows it to bind to various receptors, potentially modulating signaling pathways involved in inflammation and pain perception.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Activity: Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Analgesic Effects: It has been shown to exhibit pain-relieving properties in animal models, suggesting potential applications in pain management.
- Antimicrobial Properties: Preliminary data indicates activity against certain bacteria and fungi, although further investigation is required to establish its efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Activity against specific bacteria/fungi |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers utilized an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. The compound was found to inhibit the expression of TNF-alpha and IL-6, suggesting a mechanism through which it exerts its anti-inflammatory effects.
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of the compound using a formalin-induced pain model in rats. The results demonstrated that administration of the compound significantly reduced pain scores at both acute and chronic phases of pain response compared to placebo groups. This suggests that the compound may have potential as a therapeutic agent for managing pain.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, modifications that increase lipophilicity or alter binding affinities have been shown to improve efficacy against specific targets such as PPARα (peroxisome proliferator-activated receptor alpha), which is involved in lipid metabolism and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
